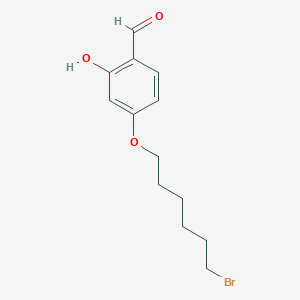

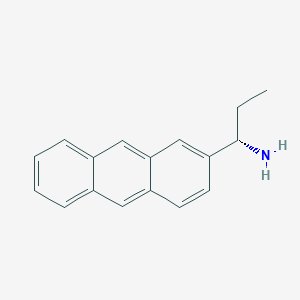

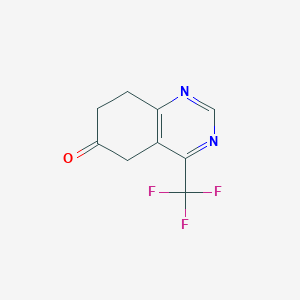

![molecular formula C17H20ClNO B6590909 3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride CAS No. 1220037-56-8](/img/structure/B6590909.png)

3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor, which is operated in the cycle gas method .Wissenschaftliche Forschungsanwendungen

Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine derivatives have been extensively studied for their potential therapeutic applications. For example, substituted pyrrolidine-3,4-diol derivatives have shown significant inhibition of glycosidases, with specific compounds demonstrating potent inhibition of jack bean alpha-mannosidase. These findings indicate the potential of pyrrolidine derivatives in developing treatments for diseases related to glycosidase activity, such as cancer and diabetes (Fiaux et al., 2005).

Pyrrolidine Compounds as Inhibitors

Pyrrolidine derivatives have also been synthesized and evaluated for their role as inhibitors in various biological processes. For instance, a study on the synthesis and esterification of 1-methyl-2,3-bishydroxymethyl-pyrrolidines and -3-pyrrolines (synthanecines) explored their role as analogues of hepatotoxic pyrrolizidine alkaloids. This research provides insight into the structural and functional aspects of pyrrolidine derivatives in inhibiting specific biological pathways, offering potential avenues for developing novel therapeutic agents (Mattocks, 1974).

Zukünftige Richtungen

Pyrrolidine alkaloids, a class of compounds to which “3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride” belongs, have shown promise in pharmacotherapy . They have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . This suggests potential future directions for the research and development of “3-(([1,1’-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride” and similar compounds.

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been widely used in medicinal chemistry for the treatment of various human diseases . They have shown target selectivity characterized by the pyrrolidine ring and its derivatives .

Mode of Action

The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine-based compounds have been associated with various biological activities, indicating their influence on multiple biochemical pathways .

Result of Action

One compound with a similar structure, 1[3 isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride, exhibited an anti-anginal effect in experimental animals .

Eigenschaften

IUPAC Name |

3-[(4-phenylphenoxy)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVMATWQUCWCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=C(C=C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-56-8 |

Source

|

| Record name | Pyrrolidine, 3-[([1,1′-biphenyl]-4-yloxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

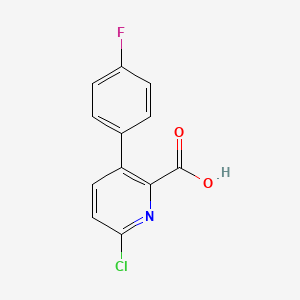

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)

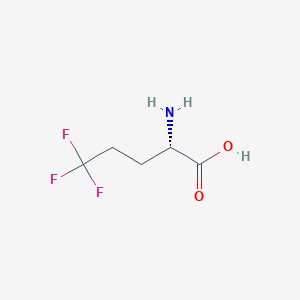

![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)

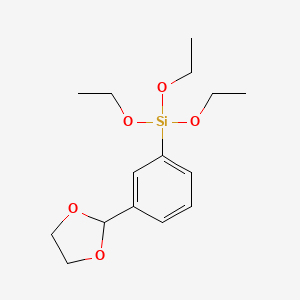

![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)

![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)